Methyl 4-ethoxy-3-iodobenzoate
Overview
Description
Scientific Research Applications
Safe and Practical Difluoromethylation
Jeffrey B. Sperry and Karen Sutherland demonstrated the difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate, closely related to the compound , highlighting a safe and practical procedure for producing high-purity yields on a multikilogram scale. This process exemplifies the use of Methyl 4-ethoxy-3-iodobenzoate derivatives in facilitating reactions under conditions that prioritize safety and efficiency, making it relevant for large-scale organic synthesis (Sperry & Sutherland, 2011).
Novel Formation of Iodobenzene Derivatives
The work by S. Matsumoto, K. Takase, and K. Ogura explores the reaction of Methyl 4-ethoxy-3-iodobenzoate derivatives with iodine under UV irradiation to form iodine-substituted benzenes. This innovative approach underscores the compound's utility in synthesizing iodobenzene derivatives, contributing to the diverse applications of iodine in organic chemistry and material science (Matsumoto, Takase, & Ogura, 2008).
Synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester
Yin Dulin's research on synthesizing novel compounds from Methyl 4-ethoxy-3-iodobenzoate derivatives demonstrates the compound's versatility in creating complex molecules. This study provides valuable insights into optimizing reaction conditions to achieve high yields and purity, essential for the development of pharmaceuticals and organic materials (Yin, 2007).
Iodobenzene-catalyzed Alpha-acetoxylation of Ketones
The research by M. Ochiai and colleagues illustrates the catalytic use of Methyl 4-ethoxy-3-iodobenzoate derivatives in the alpha-oxidation of ketones, showcasing the compound's role in facilitating oxidation reactions. This study highlights its potential applications in synthesizing alpha-acetoxy ketones, valuable intermediates in organic synthesis (Ochiai et al., 2005).
Synthesis and Application in Imaging Inflammation
Haofan Wang et al. utilized a derivative of Methyl 4-ethoxy-3-iodobenzoate for synthesizing a new probe for imaging inflammation, highlighting its application in developing diagnostic tools. This underscores the compound's potential in biomedical research, particularly in designing radiopharmaceuticals for imaging applications (Wang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
methyl 4-ethoxy-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIEYLCMSOXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661085 | |
Record name | Methyl 4-ethoxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethoxy-3-iodobenzoate | |
CAS RN |
1131588-13-0 | |
Record name | Methyl 4-ethoxy-3-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131588-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-ethoxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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